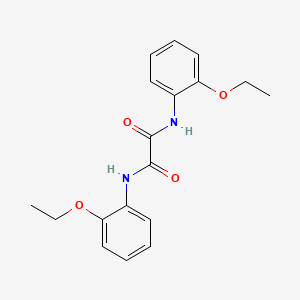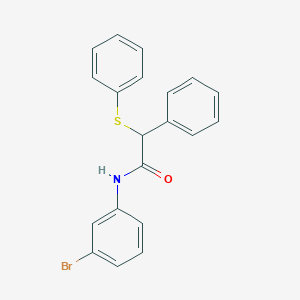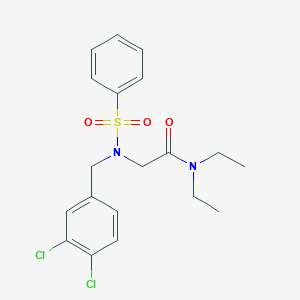
N,N'-bis(2-ethoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2-ethoxyphenyl)ethanediamide, commonly known as BEA, is a chemical compound that has been extensively studied for its potential applications in various fields. BEA is a diamide compound that contains two ethoxyphenyl groups attached to an ethane backbone. This compound has shown promising results in scientific research, particularly in the fields of chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of BEA is not fully understood. However, it has been proposed that BEA may exert its anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. BEA has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
BEA has been reported to have several biochemical and physiological effects. In vitro studies have shown that BEA can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. In vivo studies have shown that BEA can inhibit tumor growth and reduce inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of BEA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BEA is its high purity and high yield synthesis method. This makes it easier to obtain and use in lab experiments. However, one limitation of BEA is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the toxicity and safety profile of BEA.
Orientations Futures
There are several future directions for the study of BEA. One direction is to further investigate the mechanism of action of BEA in cancer cells and inflammatory diseases. Another direction is to study the potential use of BEA as a drug delivery system. Additionally, further studies are needed to fully understand the toxicity and safety profile of BEA, as well as its potential applications in other scientific research fields.
In conclusion, N,N'-bis(2-ethoxyphenyl)ethanediamide, or BEA, is a chemical compound that has shown promising results in scientific research. BEA has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. While the mechanism of action of BEA is not fully understood, it has been shown to exhibit anti-tumor and anti-inflammatory properties. Further studies are needed to fully understand the biochemical and physiological effects of BEA, as well as its potential applications in other scientific research fields.
Méthodes De Synthèse
BEA can be synthesized by reacting 2-ethoxyaniline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain N,N'-bis(2-ethoxyphenyl)ethanediamide. This method has been reported to yield high purity and high yield of BEA.
Applications De Recherche Scientifique
BEA has been extensively studied for its potential applications in various scientific research fields. In chemistry, BEA has been used as a ligand in metal ion complexation studies. In biology, BEA has been shown to exhibit anti-tumor activity in vitro and in vivo. In medicine, BEA has been studied for its potential use as an anti-inflammatory agent and as a drug delivery system.
Propriétés
IUPAC Name |
N,N'-bis(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-15-11-7-5-9-13(15)19-17(21)18(22)20-14-10-6-8-12-16(14)24-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSCUQKGZBLIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-ethoxyphenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)



![ethyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5147276.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)

![2H,5'H-spiro[acenaphthylene-1,6'-diindeno[1,2-b:2',1'-e]pyridine]-2,5',7'(12'H)-trione](/img/structure/B5147327.png)
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5147332.png)
![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![benzyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5147357.png)
![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)